4-(Pyrrolidin-2-yl)phenol hydrobromide
Overview
Description
4-(Pyrrolidin-2-yl)phenol hydrobromide is a chemical compound with the CAS Number: 1197466-46-8 . It has a molecular weight of 244.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
4-(Pyrrolidine-2,5-dione-1-yl)phenol (PDP), a compound related to 4-(Pyrrolidin-2-yl)phenol hydrobromide, has been synthesized using a novel protocol. Its structure was verified through FT-IR, NMR spectroscopy, XRD, and mass spectrometry. Computational examination by density functional theory (DFT) provided insights into its molecular structure, showing potential for structural modifications to develop new drugs with anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).
Corrosion Inhibition
A study on corrosion inhibitive behaviors of Schiff bases, which can be structurally similar to this compound, on mild steel surfaces in acidic medium demonstrated the protective film formation ability of these compounds. The effectiveness of these inhibitors was correlated with their molecular structures through experimental and theoretical (DFT and molecular dynamics simulation) approaches (Murmu et al., 2019).
Catalytic Applications
The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the potential catalytic applications of nitrogen-containing phenolic derivatives, including this compound, in organic synthesis (Liu et al., 2014).
Photophysical Properties and NLO Applications
Research on molecular structures related to this compound has revealed their utility in non-linear optical (NLO) applications. Structural and quantum chemical calculations of biologically important alkylaminophenol compounds have shown significant theoretical and experimental compatibility, indicating potential for development as NLO materials (Ulaş, 2021).
Antibacterial Activity
The synthesis of new cyanopyridine derivatives from substrates structurally similar to this compound demonstrated significant antimicrobial activity against various bacteria, suggesting its potential use in developing antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring, such as this one, are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
4-pyrrolidin-2-ylphenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJSBHPOBQQBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197466-46-8 | |
Record name | 4-(pyrrolidin-2-yl)phenol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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